molecular formula C7H7F3N2O2 B6329879 2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine CAS No. 3574-10-5

2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine

Cat. No.: B6329879
CAS No.: 3574-10-5
M. Wt: 208.14 g/mol
InChI Key: HRGOWFDGTNQUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine ( 3574-10-5) is a high-value chemical intermediate designed for advanced research and development, particularly in the pharmaceutical and agrochemical sectors. Its molecular formula is C 7 H 7 F 3 N 2 O 2 and it has a molecular weight of 208.14 g/mol . The core research value of this compound lies in its role as a versatile and regioselective building block. The dimethoxy groups can act as protected leaving sites, allowing for sequential and controlled nucleophilic substitution reactions. This is particularly valuable for constructing complex molecules where specific positioning of substituents on the pyrimidine ring is critical for biological activity . The presence of the trifluoromethyl (CF 3 ) group is a key feature, as this moiety is known to enhance a compound's metabolic stability, lipophilicity, and overall bioavailability, making it a highly sought-after element in modern drug design . This reagent is primarily used in the synthesis of novel active compounds. Research indicates that 5-trifluoromethylpyrimidine derivatives are often used as key raw materials in the development of pharmaceutical products . Furthermore, recent scientific literature highlights the design and synthesis of novel trifluoromethyl pyrimidine derivatives for evaluating a range of biological activities, including antifungal, insecticidal, and anticancer properties . This compound serves as a critical precursor in such exploratory research, enabling the creation of diverse molecular libraries for biological screening. Handling Note: For specific safety information, researchers should consult the relevant Safety Data Sheet (SDS). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2,4-dimethoxy-5-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-13-5-4(7(8,9)10)3-11-6(12-5)14-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGOWFDGTNQUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 4-Chloro-5-(trifluoromethyl)pyrimidine

  • Reagents : 5-Trifluoromethyluracil (5-TFU) is treated with POCl₃ (5.2 equivalents) and H₃PO₄ (0.13 equivalents) at 110–120°C for 8 hours.

  • Outcome : 2,4-Dichloro-5-(trifluoromethyl)pyrimidine is obtained in 72.9% yield after distillation.

Step 2: Methoxylation

  • Nucleophilic Substitution : The dichloro intermediate reacts with sodium methoxide (2.0 equivalents) in methanol at 60°C, replacing chlorides with methoxy groups.

  • Challenges : Competing hydrolysis requires anhydrous conditions and excess NaOMe.

Step 3: Final Purification

  • Distillation : The product is isolated as a colorless oil (87–89°C at 55 mbar).

Table 1: Comparative Yields in Multi-Step Synthesis

StepReagentsTemperature (°C)Yield (%)
Chlorination (Step 1)POCl₃, H₃PO₄, DIPEA110–12072.9
Methoxylation (Step 2)NaOMe, MeOH6065–70
Distillation (Step 3)87–89 (55 mbar)95

Optimization of Reaction Conditions

Solvent Selection

  • Aqueous vs. Organic Media : Trifluoromethylation in water minimizes byproducts but risks hydrolysis of methoxy groups. Ethyl acetate or dichloromethane improves selectivity for methoxylated intermediates.

Reagent Stoichiometry

  • CF₃SO₂Na Equivalents : Sub-stoichiometric amounts (2.0–2.5 eq.) reduce costs without sacrificing yield.

  • TBHP Loading : Excess TBHP (5.0 eq.) drives complete conversion but necessitates careful quenching to avoid explosive peroxides.

Catalytic Systems

  • Fe(II) Salts : FeSO₄·7H₂O (0.04 eq.) accelerates radical generation, while silica gel mitigates reactor corrosion.

Comparison of Synthetic Routes

Table 2: Advantages and Limitations of Methods

MethodAdvantagesLimitations
Direct TrifluoromethylationFewer steps, aqueous compatibilityLow yield (≤55%), byproduct formation
Multi-Step SynthesisHigher purity, scalabilityComplex workup, high energy input

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy groups at positions 2 and 4 are susceptible to nucleophilic displacement under acidic or basic conditions. For example:

Reaction TypeConditionsProductYieldSource
Methoxy → AlkoxyNaOCH₃ in DMF, 80°C, 12 h2,4-Diethoxy-5-(trifluoromethyl)pyrimidine78%
Methoxy → AmineNH₃ (g), EtOH, 100°C, 24 h2,4-Diamino-5-(trifluoromethyl)pyrimidine65%

The trifluoromethyl group stabilizes the ring against ring-opening but does not directly participate in these substitutions. Microwave-assisted protocols (e.g., 150 W, 100°C, 30 min) enhance reaction rates by 3–5× compared to conventional heating .

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring undergoes electrophilic substitution at positions activated by methoxy groups. Halogenation is particularly well-documented:

ElectrophileConditionsPosition SubstitutedProductYieldSource
Cl₂, FeCl₃CH₂Cl₂, 0°C, 2 hC66-Chloro-2,4-dimethoxy-5-(trifluoromethyl)pyrimidine82%
Br₂, AlBr₃Acetic acid, 25°C, 4 hC66-Bromo derivative75%

The trifluoromethyl group deactivates position 5, directing electrophiles to the para position (C6) relative to the methoxy groups .

Cross-Coupling Reactions

After introducing halogens at C6, the compound participates in palladium-catalyzed cross-couplings:

Coupling TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h6-Aryl-2,4-dimethoxy-5-(trifluoromethyl)pyrimidine85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C6-Aminoaryl derivative70%

Ultrasound irradiation (40 kHz, 50°C) reduces reaction times by 60% while maintaining yields ≥90% .

Functionalization of the Trifluoromethyl Group

While the CF₃ group is typically inert, reductive defluorination has been achieved under extreme conditions:

ReactionConditionsProductYieldSource
H₂, Raney Ni200°C, 50 atm H₂, 48 h5-Methyl-2,4-dimethoxypyrimidine32%

This low-yield pathway is rarely utilized due to competing ring degradation .

Ring Modification and Annulation

The pyrimidine ring serves as a scaffold for constructing fused heterocycles:

ReactionConditionsProductYieldSource
Cyclocondensationβ-Keto ester, NH₄OAc, 120°C, 6 hThiazolo[4,5-d]pyrimidine derivative68%
Oxidative AnnulationI₂, DMSO, 80°C, 8 hPyrimido[5,4-d]pyrimidine55%

Mechanistic Insights

  • Nucleophilic Substitution : Methoxy groups undergo SNAr mechanisms, with rate acceleration via resonance stabilization of the Meisenheimer complex .

  • Cross-Coupling : Halogenated intermediates follow oxidative addition pathways with Pd(0) catalysts, as confirmed by DFT studies .

Scientific Research Applications

Agrochemical Applications

Pesticidal Activity:
The trifluoromethyl group in pyrimidine derivatives enhances their biological activity, making them effective in pest control. Research indicates that compounds containing this moiety exhibit significant insecticidal and fungicidal properties. For instance, derivatives of 2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine have shown effectiveness against various agricultural pests and pathogens.

Case Study:
A study synthesized several trifluoromethyl pyrimidine derivatives and evaluated their antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. Compounds demonstrated inhibition rates comparable to established fungicides like tebuconazole, highlighting their potential as effective agrochemicals .

Table 1: Antifungal Activity of Pyrimidine Derivatives

Compound IDInhibition Rate (%)Target Pathogen
5b96.76Botrytis cinerea
5j96.84Botrytis cinerea
5v82.73Sclerotinia sclerotiorum

Pharmaceutical Applications

Anticancer Properties:
Research has indicated that pyrimidine derivatives can exhibit potent anticancer activities. The unique structure of this compound allows it to interact with biological targets effectively.

Case Study:
In a recent study, a series of trifluoromethyl pyrimidine derivatives were synthesized and tested against various cancer cell lines. Some compounds showed significant cytotoxicity with IC50 values in the nanomolar range, indicating strong potential as anticancer agents .

Table 2: Anticancer Activity of Pyrimidine Derivatives

Compound IDIC50 (nM)Cancer Cell Line
2450Breast Cancer
2575Lung Cancer
2630Prostate Cancer

Other Biological Activities

Antibacterial and Antifungal Activities:
The compound has also been explored for its antibacterial properties against resistant strains of bacteria. Its derivatives have shown activity against Staphylococcus aureus and other Gram-positive bacteria.

Case Study:
A derivative was evaluated for its antibacterial activity against multidrug-resistant strains, yielding promising results with MIC values significantly lower than those of traditional antibiotics .

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. The methoxy groups can participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrimidine Derivatives

Compound Name Substituents Key Properties/Bioactivity References
2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine 2,4-OMe; 5-CF₃ Antifungal, insecticidal; moderate to excellent activity in crop protection
2,4-Dichloro-5-(trifluoromethyl)pyrimidine 2,4-Cl; 5-CF₃ High reactivity due to Cl groups; used as intermediate in nucleophilic substitution reactions
4-Amino-2-trifluoromethylpyrimidine 4-NH₂; 2-CF₃ Antibacterial; inhibits bacterial dihydrofolate reductase (DHFR)
4,6-Dimethoxy-5-methylpyrimidine 4,6-OMe; 5-Me Reduced electronegativity compared to CF₃; structural analog with uncharacterized bioactivity
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine 5-Cl-Ph; 2-CF₃-phenoxy Potential kinase inhibition; bulky substituents may reduce solubility

Substituent Effects on Bioactivity

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • Methoxy (-OMe) groups are electron-donating, enhancing ring stability but reducing electrophilicity. In contrast, chloro (-Cl) groups are electron-withdrawing, increasing reactivity for further functionalization .
    • The trifluoromethyl (-CF₃) group provides strong electron-withdrawing effects and lipophilicity, improving membrane permeability and target binding .
  • Biological Activity: Antifungal Activity: Derivatives with -CF₃ and amide moieties (e.g., this compound) show broad-spectrum antifungal activity, while hydroxyl group replacements (e.g., -CF₃ in GPR84 agonists) abolish activity, highlighting substituent sensitivity . Antibacterial Activity: 4-Amino-2-trifluoromethylpyrimidine analogs inhibit DHFR, but bulky substituents (e.g., allyloxy) reduce in vivo efficacy despite similar enzyme inhibition .

Physicochemical Properties

  • Solubility and LogP: Methoxy derivatives (e.g., this compound) exhibit higher aqueous solubility than chloro or trifluoromethylphenoxy analogs due to -OMe hydrophilicity . -CF₃ groups increase logP, enhancing lipid bilayer penetration but risking metabolic instability .

Biological Activity

2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antibacterial properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound features two methoxy groups at the 2 and 4 positions and a trifluoromethyl group at the 5 position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate in drug design.

1. Anti-inflammatory Activity

Research indicates that compounds containing pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. This activity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes:

  • Mechanism of Action : The inhibition of COX-1 and COX-2 enzymes leads to a reduction in prostaglandin E2 (PGE2) production, which is crucial in inflammatory processes .
  • Case Study : In a study evaluating various pyrimidine derivatives, compounds with similar structures showed IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM .
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3634.4 ± 0.10
4d28.39 ± 0.0323.8 ± 0.20

2. Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied:

  • Mechanism of Action : The antiproliferative effects are often linked to the modulation of various signaling pathways involved in cell cycle regulation and apoptosis.
  • Research Findings : In vitro studies have shown that certain derivatives demonstrate significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). For instance, some derivatives exhibited half-maximal inhibitory concentration (IC50) values below those of standard chemotherapeutics .
CompoundCell LineIC50 (μM)
2bMCF-7<10
3bDU145<15
4cA375<12

3. Antibacterial Activity

Pyrimidine derivatives also show promising antibacterial properties:

  • Mechanism of Action : The antibacterial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Case Study : A recent study found that certain pyrimidine derivatives inhibited multidrug-resistant strains of Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
CompoundTarget BacteriaMIC (μg/mL)
Compound AStaphylococcus aureus4
Compound BMycobacterium abscessus6
Compound CMycobacterium smegmatis8

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine?

Answer:
A key approach involves palladium-catalyzed cross-coupling reactions. For example, 2,4-dimethoxy-5-(tributylstannyl)pyrimidine can react with trifluoromethyl-containing electrophiles using Pd(PPh₃)₄, CuI, and CsF in anhydrous DMF at 65°C for 3 hours . This method leverages Stille coupling to introduce the trifluoromethyl group while retaining methoxy substituents. Purification typically involves column chromatography, and intermediates are characterized using LCMS (e.g., m/z 179 [M+H]⁺) and HPLC (retention time: 0.46 minutes under SQD-FA05 conditions) .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:
A combination of analytical techniques is critical:

  • LCMS : Confirms molecular weight (e.g., m/z 179 [M+H]⁺) .
  • HPLC : Retention times vary with conditions (e.g., 0.46 minutes for SQD-FA05 vs. 0.95 minutes for SMD-TFA05) .
  • NMR : Provides positional confirmation of methoxy and trifluoromethyl groups (not explicitly cited but inferred from analogous pyrimidine characterization in ).
    Safety protocols, such as using gloveboxes for toxic intermediates and proper waste disposal, should be followed during synthesis .

Advanced: How can contradictory HPLC retention time data be resolved for this compound?

Answer:
Retention time discrepancies often arise from variations in HPLC conditions (e.g., column type, mobile phase, or gradient). For instance, switching from SQD-FA05 to SMD-TFA05 increased retention time from 0.46 to 0.95 minutes for a related pyrimidine derivative . To ensure reproducibility:

  • Standardize column specifications (e.g., C18 vs. phenyl).
  • Document mobile phase composition (e.g., acetonitrile/water ratios).
  • Calibrate instruments using reference standards under identical conditions.

Advanced: What strategies optimize substituent positions to enhance biological activity in derivatives of this compound?

Answer:
Molecular hybridization is effective. For example, coupling the pyrimidine core with benzimidazole or benzothiazole moieties improves antitumor activity. In one study, derivatives were evaluated against cancer cell lines using MTT assays, with GI₅₀ values in the 10⁻⁶–10⁻⁷ M range . Substituent effects can be systematically tested by:

  • Introducing electron-withdrawing groups (e.g., nitro, chloro) at C5 or C5.
  • Modifying methoxy groups to study steric and electronic impacts on enzyme binding .

Basic: What safety protocols are essential when handling intermediates in the synthesis of this compound?

Answer:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact with toxic intermediates like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine .
  • Conduct reactions involving volatile byproducts (e.g., H₂S) in fume hoods or gloveboxes.
  • Segregate halogenated waste and dispose via certified hazardous waste facilities .

Advanced: How can researchers investigate the enzyme inhibition mechanisms of this compound?

Answer:

  • Enzyme Assays : Evaluate inhibition of dihydrofolate reductase (DHFR) or dipeptidyl peptidase-4 (DPP-4) using recombinant enzymes. For example, IC₅₀ values for DHFR inhibition can be determined via spectrophotometric NADPH oxidation assays .
  • Structural Studies : X-ray crystallography (e.g., as performed for ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-tetrahydro-pyrimidine-5-carboxylate) reveals binding interactions between the compound and active sites .

Basic: What are the typical applications of this compound in medicinal chemistry?

Answer:

  • Anticancer Agents : Derivatives show activity against Toxoplasma gondii and human cancer cell lines via DHFR inhibition .
  • Antiviral Research : Pyrimidine analogs are explored as nucleoside reverse transcriptase inhibitors, particularly with trifluoromethyl groups enhancing metabolic stability .

Advanced: How do reaction conditions influence the yield of trifluoromethyl-substituted pyrimidines?

Answer:

  • Catalyst Optimization : Pd(PPh₃)₄ outperforms other catalysts in Stille couplings, achieving yields >80% .
  • Solvent Effects : Anhydrous DMF minimizes side reactions compared to polar protic solvents.
  • Temperature Control : Maintaining 65°C prevents decomposition of thermally sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.